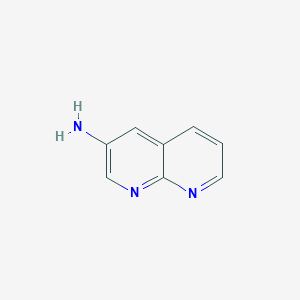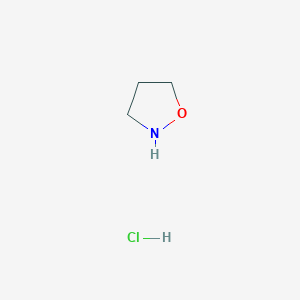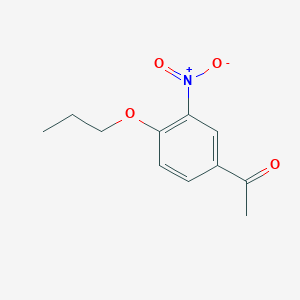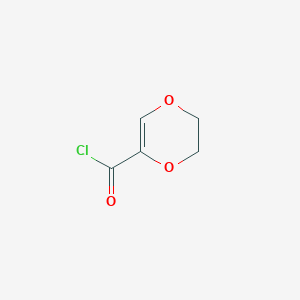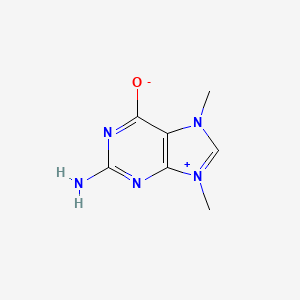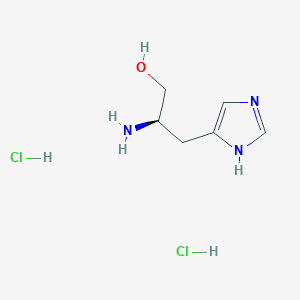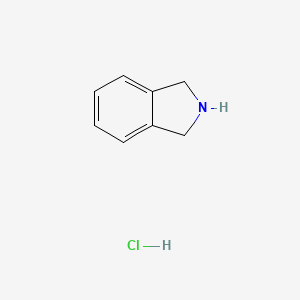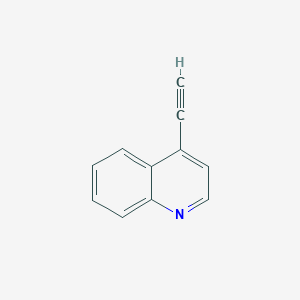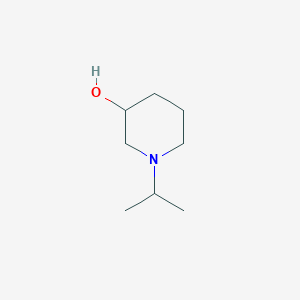
1-Isopropylpiperidin-3-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropylpiperidin-3-OL, also known as IPP or iso-IPP, is a chemical compound with a molecular formula of C8H17NO . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of 1-Isopropylpiperidin-3-OL consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 143.23 g/mol .Chemical Reactions Analysis
Piperidine-containing compounds represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biological activities . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Isopropylpiperidin-3-OL include a molecular weight of 143.23 g/mol, a XLogP3-AA of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .科学的研究の応用
Medicinal Chemistry and Drug Design
Compounds related to "1-Isopropylpiperidin-3-OL" have been extensively explored for their therapeutic potential, especially in the design of inhibitors targeting specific enzymes or receptors. For instance, structural modifications of a 3-methoxy-2-aminopyridine compound, which includes features like 1-isopropylpiperidine, aimed to reduce potential for mutagenicity and time-dependent drug-drug interactions, demonstrating the importance of such compounds in optimizing drug safety and efficacy (Palmer et al., 2012).
Biochemical Research
In biochemical research, compounds structurally related to "1-Isopropylpiperidin-3-OL" have been utilized to study biological processes. For instance, the inhibition of dipeptidyl peptidase IV by specific inhibitors, which could be structurally related to the compound , has shown to improve metabolic control in type 2 diabetes, highlighting its role in glucose metabolism and insulin regulation (Ahrén et al., 2002).
Molecular Biology
In the field of molecular biology, derivatives of "1-Isopropylpiperidin-3-OL" have been studied for their effects on gene expression and protein activity. The research on genetically engineered strains for 1,3-Propanediol production from glycerol, for instance, showcases the application of molecular biology techniques to improve biosynthetic pathways for industrial applications, where compounds with similar structural features may play crucial roles as intermediates or catalysts (Yang et al., 2018).
Antimicrobial and Antifungal Research
The antimicrobial and antifungal properties of derivatives related to "1-Isopropylpiperidin-3-OL" have also been a subject of interest. For example, studies have explored the synthesis, stereochemistry, and antimicrobial evaluation of derivatives, demonstrating potent antibacterial and antifungal activities, which could lead to the development of new therapeutic agents (Jayabharathi et al., 2007).
Safety And Hazards
将来の方向性
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .
特性
IUPAC Name |
1-propan-2-ylpiperidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(10)6-9/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUNMWQRCFABKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCCC(C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00506996 |
Source


|
| Record name | 1-(Propan-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylpiperidin-3-OL | |
CAS RN |
3554-62-9 |
Source


|
| Record name | 1-(Propan-2-yl)piperidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)
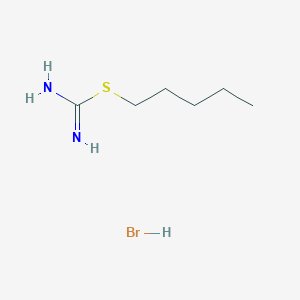
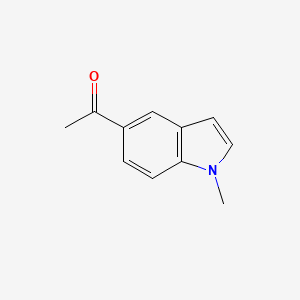
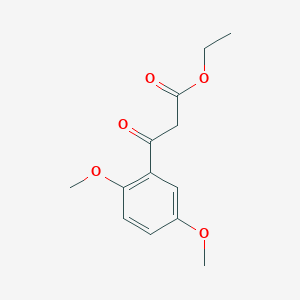
![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)
